N-((2,5-dimethylfuran-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-((2,5-dimethylfuran-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Chemical Reactions and Synthesis Techniques
Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases
The study by Remizov, Pevzner, and Petrov (2019) delves into the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to various derivatives through ring-opening and substitution reactions. This research sheds light on the chemical behavior of thiadiazole rings under different conditions, which could inform the synthesis of related compounds (Remizov et al., 2019).
Microwave-Assisted Synthesis of Thiadiazole Derivatives
Tiwari et al. (2017) reported on the efficient synthesis of Schiff’s bases containing a thiadiazole scaffold, demonstrating a solvent-free method under microwave irradiation. The study highlights a quick and efficient approach to synthesizing thiadiazole derivatives, potentially including compounds similar to the specified chemical, and evaluates their anticancer activity (Tiwari et al., 2017).
Synthesis and Biological Activity of Thiadiazole-Containing Compounds
Fan et al. (2010) explored the synthesis and fungicidal activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. This study provides insights into the potential agricultural applications of thiadiazole derivatives, indicating their usefulness as lead compounds for fungicide development (Fan et al., 2010).
Potential Biological Applications
Design and Synthesis of EBF Analogues with Thiadiazole
Zhang et al. (2020) designed EBF analogues by incorporating 1,2,3-thiadiazole, aiming to enhance repellent and aphicidal activities against pests. This approach to modifying natural pheromones for pest control applications underscores the versatility of thiadiazole derivatives in developing novel bioactive agents (Zhang et al., 2020).
Antimicrobial and Antifungal Properties of Thiadiazole Derivatives
Chandrakantha et al. (2014) synthesized and tested a series of thiadiazole derivatives for their antimicrobial and antifungal properties. Their findings suggest that such compounds, including those structurally related to the specified chemical, could serve as potential antimicrobial agents (Chandrakantha et al., 2014).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-5-11-12(19-16-15-11)13(17)14-7-10-6-8(2)18-9(10)3/h6H,4-5,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGMMQAMFTHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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